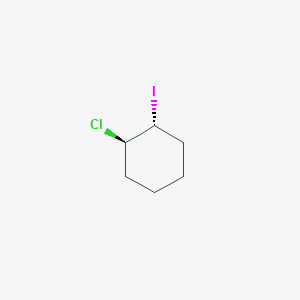

Cyclohexane, 1-chloro-2-iodo-, trans-

CAS No.: 33427-17-7

Cat. No.: VC19657748

Molecular Formula: C6H10ClI

Molecular Weight: 244.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33427-17-7 |

|---|---|

| Molecular Formula | C6H10ClI |

| Molecular Weight | 244.50 g/mol |

| IUPAC Name | (1R,2R)-1-chloro-2-iodocyclohexane |

| Standard InChI | InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |

| Standard InChI Key | OPOFWSUPMXUVQB-PHDIDXHHSA-N |

| Isomeric SMILES | C1CC[C@H]([C@@H](C1)Cl)I |

| Canonical SMILES | C1CCC(C(C1)Cl)I |

Introduction

Structural and Stereochemical Features

The trans-1-chloro-2-iodocyclohexane molecule adopts a chair conformation, with chlorine and iodine atoms positioned trans-diaxially to minimize steric strain. This configuration avoids unfavorable 1,3-diaxial interactions, which are common in cis isomers. The trans stereochemistry is confirmed by nuclear magnetic resonance (NMR) studies, where coupling constants between axial protons () indicate a diaxial relationship .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 244.50 g/mol | |

| Configuration | Trans-diaxial | |

| Boiling Point (predicted) | 455.15 K |

Synthesis Methods

The synthesis of trans-1-chloro-2-iodocyclohexane involves sequential halogenation of cyclohexene or its derivatives. A common approach employs iodination followed by chlorination under controlled conditions:

-

Iodination: Cyclohexene reacts with iodine monochloride () in a stereospecific anti-addition, yielding a diiodo intermediate .

-

Chlorination: Selective substitution of one iodine atom with chlorine via nucleophilic displacement, often using or , preserves the trans configuration .

Critical factors include solvent polarity (e.g., ) and temperature control to prevent isomerization. Silver perchlorate () may catalyze the reaction by stabilizing transition states .

Reactivity and Chemical Properties

The compound’s reactivity is dominated by the electron-withdrawing effects of halogens and their roles as leaving groups:

Nucleophilic Substitution

-

Iodine acts as a superior leaving group compared to chlorine due to its polarizability and weaker bond () .

-

Reactions with nucleophiles (e.g., , ) proceed via mechanisms, yielding trans-1-chloro-2-substituted cyclohexanes .

Elimination Reactions

-

Dehydrohalogenation with strong bases (e.g., KOH) produces cyclohexene derivatives, with regioselectivity influenced by Zaitsev’s rule .

Table 2: Thermodynamic Data

Applications in Organic Synthesis

Trans-1-chloro-2-iodocyclohexane serves as a versatile intermediate:

-

Pharmaceutical Synthesis: Precursor to bioactive molecules via Suzuki-Miyaura cross-coupling (iodine as a directing group) .

-

Stereochemical Probes: Studies on chair-chair inversion kinetics ( at 298 K) reveal activation energies () .

-

Materials Science: Building block for liquid crystals and polymers requiring rigid, halogenated backbones .

Conformational Analysis

The trans-diaxial conformation is thermodynamically favored over cis isomers by , as determined by NMR studies . Key observations include:

-

Chair-Chair Inversion: Activation parameters (, ) indicate a boat-like transition state .

-

Solvent Effects: Polar solvents (e.g., ) stabilize the diequatorial conformation by reducing steric strain .

Comparative Analysis with Related Compounds

Table 3: Halogenated Cyclohexane Derivatives

| Compound | Molar Mass (g/mol) | Boiling Point (K) | (kJ/mol) |

|---|---|---|---|

| trans-1-Cl-2-I-C6H10 | 244.50 | 455.15 | 18.77 |

| trans-1-Br-2-Cl-C6H10 | 213.54 | 455.15 | 17.92 |

| trans-1-Ethoxy-2-I-C6H10 | 254.11 | 468.20 | 20.15 |

Key trends:

-

Larger halogens (I > Br > Cl) increase molar mass and polarizability but reduce thermal stability.

-

Ether substituents (e.g., ethoxy) enhance solubility in polar aprotic solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume